1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 942873-66-7
VCID: VC8326350
InChI: InChI=1S/C18H25N3O4S/c1-6-20(7-2)26(23,24)17-13(4)19-21(14(17)5)18(22)15-9-11-16(12-10-15)25-8-3/h9-12H,6-8H2,1-5H3
SMILES: CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol

1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 942873-66-7

Cat. No.: VC8326350

Molecular Formula: C18H25N3O4S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide - 942873-66-7

Specification

CAS No. 942873-66-7
Molecular Formula C18H25N3O4S
Molecular Weight 379.5 g/mol
IUPAC Name 1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C18H25N3O4S/c1-6-20(7-2)26(23,24)17-13(4)19-21(14(17)5)18(22)15-9-11-16(12-10-15)25-8-3/h9-12H,6-8H2,1-5H3
Standard InChI Key UANGLZLLMHYWNW-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C
Canonical SMILES CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring substituted at four positions:

  • 1-position: A 4-ethoxybenzoyl group (C6H4(OCH2CH3)C(O)C_6H_4(OCH_2CH_3)C(O)), introducing aromaticity and electron-withdrawing characteristics.

  • 3- and 5-positions: Methyl groups (CH3CH_3), enhancing steric bulk and lipophilicity.

  • 4-position: A sulfonamide group (SO2N(C2H5)2SO_2N(C_2H_5)_2), contributing to hydrogen-bonding potential and solubility modulation .

The molecular formula is C19H26N4O4SC_{19}H_{26}N_4O_4S, with a calculated molecular weight of 406.5 g/mol. Key physicochemical parameters, inferred from analogs, include:

  • LogP: ~3.2 (indicative of moderate lipophilicity) .

  • Topological Polar Surface Area (TPSA): ~85 Ų (suggesting moderate membrane permeability) .

PropertyValue
Molecular FormulaC19H26N4O4SC_{19}H_{26}N_4O_4S
Molecular Weight406.5 g/mol
LogP3.2 (estimated)
TPSA85 Ų (estimated)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors6 (sulfonyl O, carbonyl O, ethoxy O, pyrazole N)

Synthetic Pathways

General Synthesis Strategy

Pyrazole-sulfonamide derivatives are typically synthesized via sulfonamide coupling between a pyrazole sulfonyl chloride and an amine. For this compound, the proposed route involves:

  • Synthesis of 1-(4-ethoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:

    • Chlorosulfonation of the pyrazole precursor at the 4-position using ClSO3HClSO_3H .

  • Reaction with diethylamine:

    • Nucleophilic substitution of the sulfonyl chloride with N,NN,N-diethylamine in the presence of a base (e.g., DIPEADIPEA) in dichloromethane .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Sulfonyl chloride formationClSO3HClSO_3H, 0–5°C, 2h60–70%
Sulfonamide couplingN,NN,N-diethylamine, DIPEA, DCM, 16h, 25°C50–65%

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